1-Phenyl-1,3-butadiene

Description

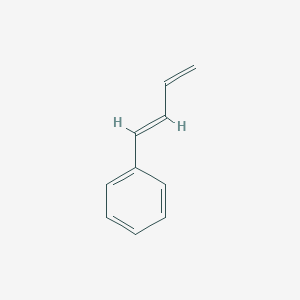

Structure

3D Structure

Properties

IUPAC Name |

[(1E)-buta-1,3-dienyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKRXPZXQLARHH-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346685 | |

| Record name | (E)-1-Phenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-78-2, 16939-57-4 | |

| Record name | Benzene, 1,3-butadienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Phenyl-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Phenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-Phenyl-1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Advanced Methodologies for 1 Phenyl 1,3 Butadiene Derivatives

Modern Synthetic Approaches

Wittig-Type Olefination Reactions

The Wittig reaction and its variations are powerful tools for the synthesis of alkenes, including conjugated dienes like 1-phenyl-1,3-butadiene (B73350). chegg.comwebassign.net This method involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. webassign.net For the synthesis of this compound, two primary disconnection approaches can be envisioned. chegg.com

One common strategy involves the reaction of cinnamaldehyde (B126680) with a suitable phosphonium ylide. For instance, reacting benzyltriphenylphosphonium (B107652) chloride with cinnamaldehyde in the presence of a base like sodium methoxide (B1231860) can produce 1,4-diphenyl-1,3-butadiene. odinity.com A similar approach can be adapted to synthesize this compound. Specifically, the reaction of triphenylmethylphosphonium bromide with trans-cinnamaldehyde in the presence of sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (B95107) (THF) yields (E)-1-phenyl-1,3-butadiene. nih.gov The reaction proceeds by forming the ylide in situ, which then reacts with the aldehyde. nih.gov The resulting mixture is typically purified by chromatography to isolate the desired diene. nih.gov

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. While some Wittig reactions can produce a mixture of E and Z isomers, specific conditions can be employed to favor the formation of one isomer over the other. chegg.commdpi.com

Grignard Reagent Additions and Subsequent Transformations

Grignard reagents offer a versatile entry point for the synthesis of this compound. One established method involves the addition of a Grignard reagent to an α,β-unsaturated aldehyde. For example, the reaction of phenylmagnesium bromide with crotonaldehyde, followed by rearrangement and dehydration of the intermediate alcohol, yields this compound. orgsyn.org Similarly, the addition of methylmagnesium halide to cinnamaldehyde produces methylstyrylcarbinol, which can then be dehydrated to form this compound. orgsyn.org

Another approach utilizes the addition of a Grignard reagent to an ester. The reaction of trimethylsilylmethylmagnesium chloride with ethyl cinnamate, followed by a specific workup, can lead to the formation of 3-methyl-1-phenyl-1,3-butadiene as a side product through protodesilylation. orgsyn.org

Furthermore, Grignard reagents can be used in copper-catalyzed cross-coupling reactions. The reaction of benzylmagnesium bromide with 1,4-dibromo-2-butene (B147587) in the presence of copper(I) iodide (CuI) in diethyl ether results in a high selectivity for the SN2′ substitution product. nih.gov Subsequent dehydrohalogenation of this intermediate yields the corresponding 2-substituted 1,3-butadiene (B125203). nih.gov Nickel-catalyzed coupling reactions of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene have also been explored, leading to four-component coupling products. rsc.org

| Starting Materials | Reagents | Product | Reference |

| Phenylmagnesium bromide, Crotonaldehyde | - | This compound | orgsyn.org |

| Methylmagnesium halide, Cinnamaldehyde | Dehydration | This compound | orgsyn.org |

| Benzylmagnesium bromide, 1,4-Dibromo-2-butene | CuI, Dehydrohalogenation | 2-Benzyl-1,3-butadiene | nih.gov |

| Trimethylsilylmethylmagnesium chloride, Ethyl cinnamate | Workup | 3-Methyl-1-phenyl-1,3-butadiene | orgsyn.org |

Dehydration and Decarboxylation Pathways

Dehydration of precursor alcohols is a common and effective method for generating the double bonds in this compound. As mentioned previously, the dehydration of methylstyrylcarbinol, formed from the Grignard reaction of methylmagnesium halide and cinnamaldehyde, is a viable route to this compound. orgsyn.org Another example is the synthesis of 2-(4-methoxyphenyl)-1,3-butadiene via the dehydration of 2-(4-methoxyphenyl)but-3-en-2-ol using pyridinium (B92312) p-toluenesulfonate as a mild dehydrating agent. mdpi.com

Decarboxylation reactions also provide a pathway to this diene. The decarboxylation of allocinnamylideneacetic acid and cinnamylidenemalonic acid are known methods for the preparation of this compound. orgsyn.org More recently, enzymatic decarboxylation has been explored. A tailored ferulic acid decarboxylase mutant has been used in Escherichia coli to produce 1,3-butadiene through a two-step decarboxylation process from a precursor derived from glucose. researchgate.net

| Precursor | Reaction Type | Product | Reference |

| Methylstyrylcarbinol | Dehydration | This compound | orgsyn.org |

| 2-(4-Methoxyphenyl)but-3-en-2-ol | Dehydration | 2-(4-Methoxyphenyl)-1,3-butadiene | mdpi.com |

| Allocinnamylideneacetic acid | Decarboxylation | This compound | orgsyn.org |

| Cinnamylidenemalonic acid | Decarboxylation | This compound | orgsyn.org |

Stereoselective Synthesis of Specific Isomers, e.g., (E)-1-Phenyl-1,3-butadiene

The stereoselective synthesis of specific isomers of this compound is crucial for applications where the geometry of the diene is critical, such as in polymerization and complex molecule synthesis. rsc.org

The Wittig reaction, as previously discussed, can be tailored for stereoselectivity. The synthesis of (E)-1-phenyl-1,3-butadiene has been achieved with high stereoselectivity using the reaction of triphenylmethylphosphonium bromide with trans-cinnamaldehyde. nih.gov Another method involves a cooperative zinc/catalytic indium system for the sequential synthesis of (E)-1,3-dienes from carbonyl compounds, which has been successfully applied to produce (E)-1-phenyl-1,3-butadiene. rsc.org

Transition metal-catalyzed cross-coupling reactions are also powerful tools for stereoselective diene synthesis. mdpi.com For instance, a dual copper hydride (CuH) and palladium-catalyzed hydroalkenylation of alkynes with enol triflates has been developed to produce highly substituted Z-1,3-dienes with excellent stereoselectivity. nih.govmit.edu While this specific example focuses on Z-dienes, similar principles can be applied to target E-isomers. The key is often the use of pre-functionalized alkenyl partners with defined stereochemistry. mdpi.com

Functionalization Approaches for this compound Derivatives

The functionalization of this compound derivatives allows for the tuning of their physical and chemical properties, making them suitable for a wider range of applications. Phenyl-1,3-butadiene derivatives serve as a platform for introducing various substituents onto the phenyl ring. mdpi.com

One primary application of functionalized this compound derivatives is in polymerization. The copolymerization of 1,3-butadiene with various phenyl-substituted 1,3-butadiene derivatives, such as (E)-1-phenyl-1,3-butadiene (PBD), 1-phenethyl-1,3-butadiene (PEBD), and methoxy- or dimethylamino-substituted analogues, has been investigated. nih.govrsc.orgresearchgate.net These studies demonstrate that incorporating pendant phenyl groups can significantly influence the properties of the resulting polydienes, such as their glass transition temperature. nih.govrsc.org

Furthermore, the diene moiety itself can be functionalized. For example, a stereoselective route to 2-(phenylthio)-1,3-butadienes has been developed, introducing a sulfur-containing functional group at the C2 position. acs.org This highlights the potential to introduce a wide array of functional groups onto the butadiene backbone, further expanding the synthetic utility of these compounds. The introduction of polar groups containing oxygen, silicon, and nitrogen has also been a focus of research to enhance the properties of synthetic rubbers. mdpi.com

Polymerization Science of 1 Phenyl 1,3 Butadiene

Homopolymerization of 1-Phenyl-1,3-butadiene (B73350)

Coordination Polymerization Systems

Stereoselectivity in Polymerization (e.g., Syndiotactic, Atactic)

The stereochemical structure of poly(this compound) is highly dependent on the catalyst system employed, leading to polymers with distinct properties.

Syndiotactic Polymerization: The use of certain rare-earth metal catalysts can produce highly syndiotactic 3,4-poly(this compound). bohrium.comacs.org For instance, pyridyl-methylene-fluorenyl complexes of scandium and lutetium, when activated with [Ph₃C][B(C₆F₅)₄] and AlⁱBu₃, have demonstrated distinguished syndioselectivities of ≥95.3% rrrr. acs.orgresearchgate.net Similarly, a bis(phosphinophenyl)amido yttrium complex has also been shown to yield syndiotactic (≥96.1% rrrr) and 3,4-regio (>99%) selective polymers. bohrium.comacs.org The resulting syndiotactic polymer exhibits a higher glass transition temperature (Tg) of 104 °C compared to its less stereoregular counterparts, which is attributed to the efficient chain packing and π–π stacking interactions between the phenyl groups. acs.org

Atactic Polymerization: In contrast, some catalyst systems are non-stereoselective, resulting in atactic 3,4-poly(this compound). acs.org Diiminophosphinato lutetium complexes, under the same activation conditions as the syndioselective catalysts, produce atactic polymers. acs.orgresearchgate.net

Isotactic Polymerization: A titanium complex with an [OSSO]-type ligand, activated by methylaluminoxane (B55162) (MAO), has been shown to be highly effective in promoting 3,4-regioselective and isotactic polymerization of 1PBD. acs.orgfigshare.com This system achieves high stereocontrol (mmmm > 99%) and regioselectivity (>99%) under optimized conditions. acs.org The isotactic poly(1PBD) has a glass transition temperature ranging from approximately 85.0 to 94.8 °C. acs.org

The ability to control the stereochemistry of poly(this compound) is crucial as it directly influences the polymer's thermal and mechanical properties.

Influence of Polymerization Parameters (e.g., Temperature, Al/Ti Ratio)

The properties of the resulting polymers and the efficiency of the polymerization process are significantly influenced by various reaction parameters. researchgate.netrsc.org

Temperature: In the copolymerization of 1,3-butadiene (B125203) and this compound using a CpTiCl₃/MAO catalytic system, the polymerization temperature has a notable impact on catalytic performance. rsc.org An optimal temperature of 20 °C was observed for catalytic activity. rsc.org Temperatures both lower and higher than this optimum resulted in decreased activity of the active species. rsc.org Furthermore, higher temperatures led to the formation of polymers with smaller molecular weights, which is likely due to an increase in chain transfer reactions. rsc.org

Al/Ti Ratio: The molar ratio of the aluminum co-catalyst to the titanium catalyst (Al/Ti ratio) also plays a critical role. rsc.orgbohrium.com In the CpTiCl₃/MAO system, increasing the MAO/Ti ratio from 100 to 200 led to a significant increase in catalytic activity. rsc.org However, a much higher ratio of 500 resulted in a lower polymer yield, a phenomenon often attributed to the over-reduction of the active species. rsc.org An appropriate Al/Ti molar ratio is necessary to achieve the optimal structure for the active center. bohrium.com

The following table summarizes the effect of temperature on the copolymerization of 1,3-butadiene (BD) and this compound (PBD) using the CpTiCl₃/MAO system.

| Entry | Temp (°C) | PBD/BD Feed Ratio (%) | PBD in Copolymer (mol%) | Yield (%) | Mn (×10⁴ g/mol ) | PDI |

| 1 | 0 | 10 | 9.04 | 85.2 | 10.2 | 2.15 |

| 2 | 20 | 10 | 9.04 | 97.1 | 9.8 | 2.01 |

| 3 | 40 | 10 | 9.04 | 90.3 | 8.5 | 2.33 |

| 4 | 60 | 10 | 9.04 | 82.4 | 7.6 | 2.54 |

| Data from RSC Advances, 2021, 11, 23184-23191. rsc.org |

Copolymerization of this compound

Copolymerization of this compound with other dienes is a key strategy for creating materials with tailored properties.

Copolymerization with 1,3-Butadiene and its Derivatives

This compound (PBD) can be effectively copolymerized with 1,3-butadiene (BD) and its derivatives using coordination polymerization systems. rsc.org The CpTiCl₃/MAO system, for example, has been successfully used for the copolymerization of BD with PBD and 1-phenethyl-1,3-butadiene (PEBD). rsc.orgrsc.org These copolymerizations can be carried out over a wide range of comonomer feed ratios. rsc.org However, attempts to copolymerize BD with other phenyl-substituted 1,3-butadiene derivatives, such as 1-(4-methoxylphenyl)-1,3-butadiene (p-MEPBD), 1-(2-methoxylphenyl)-1,3-butadiene (o-MEPBD), and 1-(4-N,N-dimethylaminophenyl)-1,3-butadiene (p-DMPBD), were unsuccessful under the same conditions. rsc.orgrsc.org

Rare-earth metal catalysts have also been employed for the copolymerization of 1PBD derivatives. For instance, the copolymerization of 1-(4-fluorophenyl)-1,3-butadiene with this compound has been achieved, yielding random copolymers. bohrium.com

Analysis of Comonomer Incorporations and Resultant Microstructure

The incorporation of this compound into the copolymer and the resulting microstructure can be well-controlled. rsc.orgrsc.org In the copolymerization of 1,3-butadiene and PBD with the CpTiCl₃/MAO system, increasing the PBD/BD feed ratio leads to a significant increase in the PBD content in the final copolymer. rsc.org When a 50% PBD feed ratio was used, the incorporation in the resulting copolymer reached as high as 44.6 mol%. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for analyzing the microstructure of these copolymers. rsc.orgrsc.org For copolymers of 1,3-butadiene and PBD, NMR analysis has revealed high 1,4-selectivity. rsc.org The presence of a single, unimodal profile in Gel Permeation Chromatography (GPC) confirms the formation of true copolymers rather than a blend of homopolymers. rsc.org The glass transition temperature (Tg) of the copolymers is highly dependent on the amount of incorporated comonomer, with an increasing comonomer content leading to a gradual increase in Tg. rsc.orgrsc.org

The following table shows the effect of the PBD/BD feed ratio on the copolymer composition and properties.

| Entry | PBD/BD Feed Ratio (%) | PBD in Copolymer (mol%) | Yield (%) | Mn (×10⁴ g/mol ) | PDI | Tg (°C) |

| 1 | 5 | 7.84 | 98.2 | 11.5 | 1.98 | -95.3 |

| 2 | 10 | 9.04 | 97.1 | 9.8 | 2.01 | -92.1 |

| 3 | 20 | 15.2 | 91.5 | 8.1 | 2.24 | -85.7 |

| 4 | 30 | 25.8 | 85.3 | 6.9 | 2.46 | -76.4 |

| 5 | 50 | 44.6 | 72.1 | 5.3 | 2.89 | -62.5 |

| Data from RSC Advances, 2021, 11, 23184-23191. rsc.org |

Control of Molecular Weight and Polydispersity in Copolymers

The molecular weight and polydispersity of copolymers containing this compound can be controlled through the polymerization conditions. rsc.orgrsc.org In the copolymerization of 1,3-butadiene and PBD, an increase in the PBD/BD feed ratio results in a decrease in the molecular weight of the copolymer, which is likely due to the lower reactivity of PBD. rsc.org

The use of single-site catalysts, such as certain [OSSO]-type complexes, allows for good control over molecular weights in the polymerization of diene monomers. acs.org This is reflected in the dispersity (Đ) values obtained from GPC analyses, which indicate the uniformity of the polymer chains produced. acs.org For example, in the homopolymerization of 1PBD with a titanium [OSSO]-type catalyst, dispersity values in the range of 1.9-2.5 were observed. acs.org

Post-Polymerization Modification of this compound Polymers

Post-polymerization modification is a valuable technique for introducing new functionalities into polymers derived from this compound, thereby altering their properties for specific applications. bohrium.comfigshare.com

A significant example of this is the hydrogenation of poly(this compound). bohrium.comfigshare.com Hydrogenation of a syndiotactic 3,4-poly(1PBD) transforms the hard plastic material into an elastomer. bohrium.com This modification results in a dramatic decrease in the glass transition temperature (Tg) from around 80 °C to 17 °C. acs.orgacs.orgfigshare.com This change highlights the critical role of the double bonds in the polymer backbone in determining its flexibility. acs.orgfigshare.com The removal of these double bonds enhances the flexibility of the polymer chains. acs.orgfigshare.com

Another post-polymerization modification is cationic cyclization. This process can convert a syndiotactic 3,4-poly(1PBD) into a rigid, cyclized polyolefin with a very high glass transition temperature, reaching up to 327 °C. bohrium.comacs.orgfigshare.com This demonstrates the versatility of post-polymerization modification in creating materials with a wide range of thermal properties from a single starting polymer.

Reactivity and Reaction Mechanisms of 1 Phenyl 1,3 Butadiene in Advanced Organic Synthesis

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful methods for the construction of six-membered rings. wikipedia.org 1-Phenyl-1,3-butadiene (B73350) serves as the four-π-electron component (diene) in these reactions, reacting with a two-π-electron component (dienophile) to form a cyclohexene (B86901) derivative. The presence of the phenyl group on the diene influences the stereochemical and regiochemical outcomes of the reaction.

The stereoselectivity of the Diels-Alder reaction refers to the spatial arrangement of the substituents in the product. A key aspect of this is the endo/exo preference, particularly when cyclic dienophiles are involved. The endo product is one where the substituent on the dienophile is oriented towards the newly formed double bond in the cyclohexene ring, while in the exo product, it is oriented away.

Generally, the Diels-Alder reaction favors the formation of the endo product, a phenomenon known as the Alder-endo rule. aklectures.com This preference is often attributed to secondary orbital interactions, where the p-orbitals of the substituent on the dienophile overlap with the p-orbitals of the C2 and C3 atoms of the diene in the transition state. This additional overlap stabilizes the endo transition state, making it lower in energy than the exo transition state. aklectures.com However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. aklectures.com Consequently, reactions carried out under kinetic control (lower temperatures and shorter reaction times) tend to favor the endo product, while those under thermodynamic control (higher temperatures and longer reaction times) may favor the exo product. aklectures.com

For this compound, the phenyl group can influence the degree of endo/exo selectivity. While the fundamental principles of the Alder-endo rule still apply, steric interactions involving the phenyl group can modulate the energy difference between the endo and exo transition states.

Table 1: Endo/Exo Selectivity in the Diels-Alder Reaction of Dienes with Dienophiles

| Diene | Dienophile | Endo:Exo Ratio | Reference |

|---|---|---|---|

| (Z,Z)-1,4-dideutero-1,3-butadiene | Self-dimerization | 56:44 | nih.gov |

| (Z,Z)-1,4-dideutero-1,3-butadiene | Maleic anhydride | 85:15 | nih.gov |

| E/Z-deutero-1,3-butadiene | Cyclopropene | >99:1 | nih.gov |

Regioselectivity in the Diels-Alder reaction becomes important when both the diene and the dienophile are unsymmetrically substituted. The reaction can potentially yield two different constitutional isomers, often referred to as the "ortho" and "meta" adducts. The regiochemical outcome is largely governed by the electronic effects of the substituents on both the diene and the dienophile.

In the case of this compound, the phenyl group is a conjugating substituent. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity of these reactions. wikipedia.org The theory states that the reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (in a normal electron-demand Diels-Alder reaction). The major regioisomer is the one that results from the alignment of the orbitals with the largest coefficients. chemtube3d.com

For this compound, the largest coefficient of the HOMO is typically at the C4 position (the carbon atom not attached to the phenyl group). wikipedia.org When reacting with a dienophile containing an electron-withdrawing group (EWG), such as acrylonitrile, the largest coefficient of the LUMO is on the carbon atom beta to the EWG. chemtube3d.comlibretexts.org The preferred orientation for the cycloaddition will be the one that aligns these two positions, leading to the formation of the "ortho" adduct as the major product. wikipedia.org

Table 2: Regioselectivity in the Diels-Alder Reaction of 1-Substituted Dienes with Acrylonitrile

| Diene Substituent (at C1) | Predicted Major Product | Governing Factor | Reference |

|---|---|---|---|

| Electron-donating group (EDG) | "ortho" adduct | HOMO(diene)-LUMO(dienophile) interaction | wikipedia.org |

| Phenyl group | "ortho" adduct | HOMO(diene)-LUMO(dienophile) interaction | wikipedia.org |

The Hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. nih.gov this compound can participate as the diene component in reactions with heterodienophiles, which contain a double or triple bond involving a heteroatom (e.g., C=O, C=N, N=O). nih.govmdpi.com These reactions are valuable for the synthesis of six-membered heterocyclic rings.

The regioselectivity of hetero-Diels-Alder reactions is also explained by FMO theory. For instance, in the reaction of this compound with a nitroso dienophile (R-N=O), the LUMO of the nitroso compound has a larger coefficient on the nitrogen atom. nih.gov This will preferentially interact with the C4 position of the diene's HOMO, leading to a specific regioisomer of the resulting oxazine (B8389632) heterocycle. nih.gov Computational studies have shown that these reactions often proceed through a concerted, asynchronous transition state. nih.gov

Computational chemistry provides valuable insights into the mechanisms of Diels-Alder reactions. longdom.org Density Functional Theory (DFT) calculations can be used to model the transition state structures and determine their energies, thus predicting the stereochemical and regiochemical outcomes. mdpi.com For the Diels-Alder reaction of 1,3-butadiene (B125203) with various dienophiles, computational studies have confirmed that the reaction generally proceeds through a concerted mechanism. longdom.orgcdnsciencepub.com

Analysis of the transition states for the reaction of this compound can elucidate the subtle electronic and steric effects of the phenyl group. These calculations can quantify the energy difference between the endo and exo transition states, providing a theoretical basis for the observed stereoselectivity. Similarly, the activation energies for the formation of different regioisomers can be calculated to predict the major product. longdom.org

Other Cycloaddition Reactions of this compound

Besides the [4+2] Diels-Alder reaction, this compound can undergo other modes of cycloaddition, although these are generally less common. These include [2+2] and [3+2] cycloadditions.

[2+2] cycloadditions typically occur under photochemical conditions and involve the reaction of two double bonds to form a cyclobutane (B1203170) ring. libretexts.org While less favored thermally for simple alkenes, certain activated dienophiles can undergo thermal [2+2] cycloadditions. libretexts.org

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve a 1,3-dipole reacting with a dipolarophile. youtube.comnih.gov this compound can act as the dipolarophile. For example, it can react with nitrile oxides (R-C≡N⁺-O⁻) to form isoxazoline (B3343090) derivatives. youtube.comnih.gov The regioselectivity of these reactions is also governed by FMO theory, with the HOMO of the diene's double bond interacting with the LUMO of the 1,3-dipole. mdpi.com

Reactions with Reactive Intermediates

This compound can also react with various reactive intermediates, such as carbenes and radicals.

The reaction of this compound with carbenes can lead to the formation of vinylcyclopropanes. The addition can occur at either of the double bonds of the diene.

Reactions with radicals, such as the phenyl radical, have been studied under single collision conditions. researchgate.net The phenyl radical has been shown to add to the terminal carbon atom of 1,3-butadiene, leading to the formation of this compound as a minor product and 1,4-dihydronaphthalene (B28168) as the major product through a subsequent isomerization and cyclization. researchgate.net This reaction is considered a key step in the formation of polycyclic aromatic hydrocarbons (PAHs). researchgate.net

Reactions with Phenyl Radicals: Formation of Primary and Secondary Products

The reaction between phenyl radicals (C₆H₅) and 1,3-butadiene (C₄H₆) is a significant process, particularly in combustion chemistry, leading to the formation of various aromatic species. Studies conducted under single collision conditions and at high temperatures have identified a range of primary and secondary products. The reaction is initiated by the addition of the phenyl radical to the 1,3-butadiene molecule, which then leads to different product channels primarily through the loss of a hydrogen atom, a methyl radical, or a vinyl radical.

Primary products are those formed directly from the bimolecular reaction of the phenyl radical with 1,3-butadiene. The dominant pathway involves the addition of the phenyl radical to a terminal carbon atom (C1 or C4) of the 1,3-butadiene molecule. This is followed by the elimination of a hydrogen atom to yield C₁₀H₁₀ isomers. Experimental findings have identified trans-1-phenyl-1,3-butadiene (also referred to as trans-1,3-butadienylbenzene) and 1,4-dihydronaphthalene as the major products from this channel. Another primary product, styrene (B11656) (C₈H₈), is formed through the loss of a vinyl group from an intermediate. Under combustion-like conditions (873 K, 300 Torr), the branching ratios for these primary product channels have been estimated. The loss of a hydrogen atom is the most significant channel, accounting for the vast majority of the products formed.

Secondary products can also be formed, particularly at elevated temperatures. Under such conditions, 1,3-butadiene can undergo hydrogen atom-assisted isomerization or thermal rearrangements to form isomers like 1,2-butadiene, 1-butyne, and 2-butyne. The subsequent reaction of phenyl radicals with these C₄H₆ isomers leads to a different array of products, including 1-methylindene, indene, phenylallene, and 1-phenyl-1-methylacetylene.

The relative yields of the two primary C₁₀H₁₀ isomers have been quantified in crossed molecular beam experiments, which identified 1,4-dihydronaphthalene as the major product, with this compound being a significant, albeit lesser, contributor.

| Reaction Channel | Eliminated Group | Primary Products Identified | Estimated Branching Ratio (%) |

|---|---|---|---|

| Hydrogen Loss | H | trans-1-Phenyl-1,3-butadiene, 1,4-Dihydronaphthalene | 86 ± 4 |

| Methyl Loss | CH₃ | Indene, Phenylallene, 1-Phenyl-1-methylacetylene | 8 ± 2 |

| Vinyl Loss | C₂H₃ | Styrene | 6 ± 2 |

Exploration of Potential Energy Surfaces in Radical Reactions

The dynamics and product distribution of the reaction between the phenyl radical and 1,3-butadiene are governed by the underlying C₁₀H₁₁ potential energy surface (PES). Theoretical calculations and experimental results indicate that the reaction proceeds without a significant entrance barrier. It is initiated by the addition of the phenyl radical's radical center to one of the terminal carbon atoms (C1 or C4) of the 1,3-butadiene molecule. This barrierless addition leads to the formation of a resonantly stabilized C₁₀H₁₁ radical intermediate, specifically the 4-phenylbuten-3-yl radical (C₆H₅CH₂CHCHCH₂).

Once formed, this intermediate exists in a potential energy well and its fate determines the final product distribution. The intermediate can undergo unimolecular decomposition through several pathways:

Formation of 1,4-Dihydronaphthalene: A competing and dominant pathway involves the isomerization of the initial adduct. The intermediate can undergo ring closure to form a bicyclic structure, which then decomposes via the emission of a hydrogen atom from the phenyl ring at the bridging carbon atom. This proceeds through a tight exit transition state that is located approximately 31 kJ mol⁻¹ above the separated products (1,4-dihydronaphthalene + H). The fact that this pathway is de facto barrierless suggests it can occur even at the very low temperatures found in cold molecular clouds.

The exploration of the PES reveals that the reaction dynamics are indirect, proceeding through an oscillating complex intermediate rather than a direct abstraction mechanism. The initial addition of the phenyl radical is highly specific to the terminal carbons of the 1,3-butadiene, as addition to the central carbons is not considered a competitive pathway.

| Feature | Description | Energy Value (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Entrance Channel | Barrierless addition of phenyl radical to terminal carbon of 1,3-butadiene. | Barrierless | |

| Intermediate | Formation of a C₁₀H₁₁ radical intermediate (4-phenylbuten-3-yl). | - | |

| Exit Channel (this compound) | Overall reaction exoergicity for C₆H₅ + C₄H₆ → C₁₀H₁₀ + H. | -48 ± 29 | |

| Exit Channel (1,4-Dihydronaphthalene) | Energy of the tight exit transition state relative to the products. | ~31 |

Electrocatalytic Transformations

In recent years, the functionalization of 1,3-butadiene and its derivatives through photochemical or electrochemical methods has emerged as an attractive strategy in organic synthesis. These approaches are considered environmentally friendly and mild alternatives to traditional synthesis methods. Research in this area focuses on developing new catalytic methods for constructing structurally complex allyl compounds from simple dienes.

However, while there is a growing body of research on the electrocatalytic functionalization of the 1,3-butadiene scaffold, specific studies detailing the electrocatalytic transformations of this compound are not extensively reported in the current scientific literature. The focus has often been on the electrocatalytic synthesis of the parent 1,3-butadiene from feedstocks like acetylene, rather than the subsequent transformations of its phenyl-substituted derivatives. Therefore, the electrocatalytic reactivity of this compound remains a specialized area with potential for future exploration.

Photochemistry and Excited State Dynamics of 1 Phenyl 1,3 Butadiene

Electronic Excited States and Their Characterization (S0, S1, Triplet States)

The electronic structure of 1-phenyl-1,3-butadiene (B73350) (PBD) is characterized by a ground state (S₀) and a series of electronic excited states, primarily the first excited singlet state (S₁), and triplet states (Tₙ). The photochemistry and photophysics of PBD are dictated by the nature and energetics of these states.

The ground state (S₀) of PBD is a singlet state with a planar or near-planar geometry, allowing for maximum conjugation between the phenyl ring and the butadiene moiety.

The lowest excited singlet state (S₁) of isolated this compound has been characterized using resonance-enhanced multiphoton ionization techniques. acs.org Studies on supersonic He expansions of PBD have provided vibrationally resolved S₀→S₁ excitation spectra. acs.org Deuteration of the phenyl ring resulted in a shift in the excitation energy of the S₁ state, indicating that this state is predominantly an excitation of the benzene (B151609) ring. acs.org This is in contrast to longer phenyl-substituted polyenes like 1-phenyl-1,3,5-hexatriene, where the S₁ state is mainly the 2 ¹A₉ state of the polyene chain. acs.org

The triplet states of phenyl-substituted butadienes, such as the related compound 1,4-diphenyl-1,3-butadiene (DPB), have been investigated through sensitized experiments. nih.gov For DPB, the triplet potential energy surface is complex, featuring planar and twisted geometries that are in equilibrium. nih.gov Energy transfer occurs from the quasi-planar triplet states, while decay happens from the twisted geometries. nih.gov While direct data for PBD is scarce, it is expected to have a similar manifold of triplet states, with the lowest triplet state (T₁) being populated through intersystem crossing from the S₁ state. The T₁ state is implicated in sensitized photoisomerization reactions. The energy and geometry of the triplet states are crucial in determining the outcome of these reactions. nih.gov

Photophysical Processes: Fluorescence and Radiationless Decay Pathways

Upon absorption of a photon and promotion to the S₁ excited state, this compound can undergo several photophysical processes to dissipate the excess energy. These processes include fluorescence (a radiative decay pathway) and radiationless decay pathways.

Fluorescence: This process involves the emission of a photon as the molecule transitions from the S₁ state back to the S₀ ground state. The fluorescence quantum yield (Φ_F) is a measure of the efficiency of this process. For phenyl-substituted polyenes, the nature of the lowest excited singlet state plays a significant role in determining the fluorescence properties. In this compound, the S₁ state is described as having significant benzene ring character. acs.org In analogous compounds like 1-(9-anthryl)-4-phenyl-1,3-butadiene, the radiative rate parameter (k_F) is on the order of (2-3) x 10⁷ s⁻¹, which is lower than that of the corresponding ethene derivatives. This suggests an inversion in the ordering of the lowest excited singlet states, with the S₁ state having a more forbidden character for the radiative transition. acs.org

Radiationless Decay Pathways: These are non-radiative processes that compete with fluorescence for the deactivation of the S₁ state. The main radiationless decay pathways include:

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). This process is often inefficient for large energy gaps between S₁ and S₀ but can become significant in molecules with flexible geometries that can access conical intersections.

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity (e.g., S₁ → T₁). This process populates the triplet state manifold and is crucial for triplet-mediated photochemistry. The efficiency of ISC is influenced by spin-orbit coupling.

Photoisomerization: As a chemical process, this is also a major radiationless decay pathway for the S₁ state of PBD and will be discussed in detail in the next section.

The nonradiative rate parameter (k_NR), which is the sum of the rates of all non-radiative decay processes, can be determined from the fluorescence lifetime (τ_F) and quantum yield [k_NR = (1 - Φ_F) / τ_F]. acs.org For many phenyl-substituted butadienes, radiationless decay pathways are the dominant deactivation channels for the S₁ state. acs.org

Photoisomerization Mechanisms

Photoisomerization is a key photochemical reaction of this compound, involving the conversion between its different geometric isomers upon light absorption. The primary mechanism involves rotation around the double bonds in the excited state.

For the related and extensively studied trans,trans-1,4-diphenyl-1,3-butadiene (B188828) (tt-DPB), several photoisomerization mechanisms have been identified through experimental and computational studies. These mechanisms are likely to be relevant for this compound as well. The main pathways include:

One-Bond Twist (OBT): This is the dominant mechanism in solution for many stilbene-like molecules. nih.govboisestate.edu It involves the torsion of one of the double bonds in the excited state, leading to a perpendicular intermediate (p*) which then decays non-radiatively to the ground state, yielding a mixture of the cis and trans isomers.

Bicycle Pedal (BP): This mechanism involves the concerted rotation of two bonds. nih.govboisestate.edu In the case of tt-DPB, this can lead to the formation of the cis,cis isomer directly from the trans,trans isomer. nih.govboisestate.edu The BP process accounts for a significant fraction of the photoisomerization of tt-DPB in certain solvents. nih.govboisestate.edu

The photoisomerization of PBD is expected to proceed through similar pathways, with the specific quantum yields and branching ratios between different isomers depending on the solvent and substitution patterns.

Intramolecular Chromophore Coupling and Its Influence on Photochemistry

This compound can be considered a bichromophoric system, composed of a phenyl chromophore and a butadiene chromophore. The photochemistry of the molecule is not simply the sum of the properties of the individual chromophores but is significantly influenced by the electronic coupling between them.

The interaction between the π-systems of the phenyl ring and the butadiene chain leads to a delocalized electronic structure with unique excited state properties. As mentioned earlier, studies on isolated this compound have shown that the lowest excited singlet state (S₁) has a dominant benzene ring excitation character. acs.org This indicates a strong coupling where the excitation is localized primarily on one part of the molecule.

This intramolecular coupling has several important consequences for the photochemistry of PBD:

Energy Levels: The coupling alters the energy levels of the excited states compared to the individual chromophores. This can affect the absorption spectrum and the energy available for photochemical reactions.

Decay Pathways: The nature of the coupling influences the rates of radiative and non-radiative decay processes. For instance, the localization of the S₁ excitation on the phenyl ring in PBD affects its fluorescence properties. acs.org

Photoisomerization: The coupling between the chromophores can influence the potential energy surfaces of the excited states and, consequently, the preferred photoisomerization pathways. The phenyl group can act as a "photochemical anchor" or participate directly in the electronic redistribution that drives the isomerization process.

The extent of this coupling can be modified by the planarity of the molecule. Torsion around the single bond connecting the phenyl and butadiene moieties can reduce the conjugation and thus the electronic coupling, which in turn would affect the photophysical and photochemical behavior.

Spectroscopic Techniques for Excited State Characterization (e.g., Femtosecond Transient Absorption, Resonance-Enhanced Multiphoton Ionization)

The study of the short-lived excited states of this compound and related molecules requires specialized spectroscopic techniques with high temporal and spectral resolution.

Femtosecond Transient Absorption (fs-TA) Spectroscopy: This is a powerful pump-probe technique used to investigate the dynamics of excited states on the femtosecond to nanosecond timescale. nd.edu A short "pump" pulse excites the molecule to a higher electronic state. A time-delayed "probe" pulse then measures the absorption of the transient species. By varying the delay time between the pump and probe pulses, the evolution of the excited state population can be tracked. This allows for the direct observation of processes like internal conversion, intersystem crossing, and the formation of intermediates in photoisomerization reactions.

Resonance-Enhanced Multiphoton Ionization (REMPI): REMPI is a highly sensitive and selective technique used for the spectroscopic characterization of molecules in the gas phase. aip.org It involves the absorption of two or more photons, where the first photon excites the molecule to a resonant intermediate electronic state (like the S₁ state). A second photon then ionizes the molecule from this excited state. By scanning the wavelength of the excitation laser and detecting the resulting ions, a spectrum of the intermediate excited state can be obtained. This technique has been successfully applied to this compound to obtain vibrationally resolved S₀→S₁ excitation spectra. aip.org

The following table summarizes the key aspects of these techniques:

| Technique | Principle | Information Obtained | Application to this compound |

|---|---|---|---|

| Femtosecond Transient Absorption (fs-TA) | A pump pulse excites the sample, and a time-delayed probe pulse measures the change in absorbance. | Dynamics of excited states (lifetimes, decay pathways), identification of transient species. | Studying the rates of fluorescence, internal conversion, intersystem crossing, and photoisomerization. |

| Resonance-Enhanced Multiphoton Ionization (REMPI) | A multi-photon absorption process where the first photon is resonant with an electronic transition, followed by ionization. | Vibrationally resolved electronic spectra of excited states in the gas phase. | Characterization of the S₁ state of isolated this compound. aip.org |

Environmental and Substituent Effects on Photophysical Behavior

The photophysical and photochemical behavior of this compound is sensitive to its environment (e.g., the solvent) and to the presence of substituents on the molecule.

Environmental Effects: The polarity and viscosity of the solvent can significantly influence the excited state dynamics. For the related trans,trans-1,4-diphenyl-1,3-butadiene (tt-DPB), the photoisomerization quantum yield is solvent-dependent. nih.govboisestate.edu For example, the one-bond-twist photoisomerization quantum yield is highest in benzene and lowest in perfluorohexane. nih.govboisestate.edu This is attributed to the solvent's effect on the relative energies of the excited states. nih.govboisestate.edu In polar solvents, polar excited states can be stabilized, potentially altering the decay pathways. Solvent viscosity can also affect the rate of large-amplitude motions required for photoisomerization.

Substituent Effects: The addition of substituent groups to the phenyl ring or the butadiene chain can have a profound impact on the photophysical properties of PBD. Electron-donating or electron-withdrawing groups can alter the energy levels of the ground and excited states, thereby shifting the absorption and emission spectra. Substituents can also influence the rates of intersystem crossing and internal conversion, and consequently the fluorescence and photoisomerization quantum yields. For example, in monosubstituted benzenes, the nature of the substituent determines the geometry and electronic character of the first excited triplet state. nih.gov Similar effects are expected for substituted 1-phenyl-1,3-butadienes, where substituents can tune the photochemistry for specific applications.

The following table provides a qualitative summary of these effects, drawing parallels from related systems where specific data for this compound is not available.

| Effect | Influence on Photophysical Behavior | Example from Related Systems |

|---|---|---|

| Solvent Polarity | Can stabilize polar excited states, potentially altering energy gaps and decay pathways. | The ordering of the 1¹Bᵤ and 2¹A₉ states in diphenylpolyenes can be solvent-dependent, affecting photoisomerization efficiency. nih.govboisestate.edu |

| Solvent Viscosity | Can hinder large-amplitude motions required for photoisomerization, potentially reducing the quantum yield. | The rate of torsional relaxation leading to photoisomerization in stilbene-like molecules is known to be dependent on solvent viscosity. |

| Electron-donating Substituents | Typically raise the energy of the HOMO, leading to a red-shift in the absorption spectrum. Can influence excited state lifetimes and decay pathways. | In substituted corroles, electron-donating groups can affect the fluorescence quantum yield and singlet oxygen generation. mdpi.com |

| Electron-withdrawing Substituents | Typically lower the energy of the LUMO, leading to a red-shift in the absorption spectrum. Can enhance intersystem crossing in some cases. | In phenylazopyrazoles, electron-withdrawing groups can enhance the quantum yields for π→π* transitions. beilstein-journals.org |

Advanced Applications and Future Research Directions of 1 Phenyl 1,3 Butadiene

Role as Model Compounds in Fundamental Chemical Research

1-Phenyl-1,3-butadiene (B73350) serves as a crucial model compound for investigating fundamental chemical processes, particularly in the study of reaction mechanisms and the formation of complex aromatic structures. Its reaction with the phenyl radical (C₆H₅) under single collision conditions has been a subject of detailed investigation to understand the formation of polycyclic aromatic hydrocarbons (PAHs), which are significant in combustion and interstellar chemistry. uhmreactiondynamics.orgresearchgate.net

In these studies, the reaction is initiated by the barrierless addition of the phenyl radical to a terminal carbon atom of this compound. uhmreactiondynamics.orgresearchgate.net This initial step leads to the formation of a bound intermediate. Subsequent isomerization of this adduct through ring closure and the elimination of a hydrogen atom results in the formation of 1,4-dihydronaphthalene (B28168), a bicyclic molecule. uhmreactiondynamics.orgresearchgate.net Another competing pathway involves hydrogen elimination from the butadiene moiety to form 1-phenyl-trans-1,3-butadiene. uhmreactiondynamics.org The study of these reaction pathways provides fundamental insights into the bottom-up formation of larger aromatic systems.

Reaction Products from Phenyl Radical and 1,3-Butadiene (B125203):

| Product | Contribution |

|---|---|

| 1,4-Dihydronaphthalene | 58 ± 15% |

Intermediate in the Synthesis of Complex Organic Molecules

This compound is a valuable intermediate in the synthesis of more complex organic molecules and polymers. Its own synthesis is often achieved through well-established organic reactions, providing a readily accessible building block. A common laboratory-scale synthesis involves the Wittig reaction, where cinnamaldehyde (B126680) is reacted with a phosphorus ylide, such as the one generated from methyltriphenylphosphonium bromide and a strong base. acs.orgnih.govstudy.com This method allows for the convenient derivation of this compound from a bio-based precursor, as cinnamaldehyde is found in the essential oils of plants like cinnamon. acs.orgnih.govresearchgate.net

As an intermediate, its conjugated diene system is reactive in various cycloaddition reactions and can be a precursor for creating more complex cyclic and polycyclic structures. Furthermore, derivatives of this compound, with substituents on the phenyl ring, are synthesized to be used as monomers for functionalized polymers. mdpi.com For instance, 2-(4-methoxyphenyl)-1,3-butadiene has been synthesized through the dehydration of the corresponding alcohol. mdpi.com

Development of Novel Functional Polymeric Materials

The polymerization of this compound has opened avenues for the development of novel polymeric materials with tailored properties. Due to its structure, which combines features of both butadiene and styrene (B11656), it can be polymerized to create materials with unique thermal and mechanical characteristics. nih.gov

Recent research has focused on the stereospecific polymerization of this compound using coordination catalysts. By carefully selecting the catalyst system, polymers with a high degree of stereocontrol can be obtained. For example, a titanium [OSSO]-type catalyst activated by methylaluminoxane (B55162) (MAO) has been shown to produce highly isotactic 3,4-poly(this compound) with greater than 99% stereocontrol. acs.orgnih.gov In contrast, certain rare-earth metal complexes, such as those involving lutetium, scandium, and yttrium, can yield syndiotactic 3,4-poly(this compound). researchgate.net These different microstructures lead to polymers with distinct physical properties.

The copolymerization of this compound (PBD) with 1,3-butadiene is another strategy to create functional elastomers. rsc.orgsemanticscholar.org Using a CpTiCl₃/MAO catalytic system, copolymers with varying amounts of PBD incorporation can be synthesized. rsc.orgsemanticscholar.org The inclusion of the rigid phenyl-containing units has a significant impact on the properties of the resulting copolymer. A key finding is that the glass transition temperature (Tg) of the copolymer increases with a higher content of the PBD comonomer. rsc.org

Effect of Temperature on Isospecific Polymerization of this compound:

| Temperature (°C) | Polymer Yield (%) |

|---|---|

| 25 | - |

| 40 | - |

| 80 | 58 |

Reaction conditions involved a titanium [OSSO]-type catalyst activated by MAO. acs.org

Properties of 1,3-Butadiene/1-Phenyl-1,3-butadiene Copolymers:

| PBD Feed Ratio (%) | PBD Incorporation (%) | Tg (°C) |

|---|---|---|

| 0 | 0 | -85.4 |

| 44.6 | - | -42.1 |

Data illustrates the trend of increasing Tg with higher comonomer content. rsc.org

Post-polymerization modifications of poly(this compound) further expand its utility. For instance, hydrogenation of the polymer reduces the double bonds, which significantly lowers the glass transition temperature, transforming a more rigid material into a flexible elastomer. acs.orgnih.govresearchgate.net Conversely, cationic cyclization can convert the polymer into a rigid cyclized polyolefin with a very high Tg. researchgate.net

Emerging Research Areas and Potential for Catalytic Transformations

Emerging research is focused on leveraging this compound as a renewable monomer and exploring novel catalytic transformations to create advanced materials. Since it can be derived from cinnamaldehyde, a natural product, it represents a building block for more sustainable polymers, moving away from fossil-based feedstocks. acs.orgnih.govresearchgate.net

The development of new, highly efficient, and stereoselective catalysts for the polymerization of this compound and its derivatives is a major area of investigation. Research into various coordination polymerization systems, including those based on titanium and rare-earth metals, aims to achieve precise control over the polymer's microstructure (regio- and stereoselectivity) and, consequently, its final properties. acs.orgresearchgate.net This allows for the synthesis of a wide range of materials, from elastomers to rigid plastics, from a single monomer. researchgate.net

Potential catalytic transformations of the resulting polymers are also a promising frontier. As demonstrated, simple catalytic processes like hydrogenation or cyclization can dramatically alter the material's properties. researchgate.net Future research may explore other catalytic modifications to introduce different functional groups, leading to materials with enhanced thermal stability, hydrophilicity, or other desirable characteristics for specialized applications. The ability to fine-tune polymer properties through both controlled polymerization and post-polymerization modification highlights the significant potential of this compound in the future of materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.